1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound It features a triazoloquinazoline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Cyclohexylpiperazine Moiety: This step involves the reaction of the triazoloquinazoline intermediate with cyclohexylpiperazine under suitable conditions, such as refluxing in a polar solvent.
Attachment of the Phenylethyl Group: The final step includes the alkylation of the intermediate with a phenylethyl halide, typically in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups like ketones or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenylethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting central nervous system disorders.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific combination of functional groups and the presence of both cyclohexylpiperazine and phenylethyl moieties. This unique structure may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H36N6O2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C30H36N6O2/c37-28(34-21-19-33(20-22-34)24-11-5-2-6-12-24)16-15-27-31-32-30-35(18-17-23-9-3-1-4-10-23)29(38)25-13-7-8-14-26(25)36(27)30/h1,3-4,7-10,13-14,24H,2,5-6,11-12,15-22H2 |
InChI Key |
OFLHJOLZVQVMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Origin of Product |
United States |
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